molecular formula C29H33N3O2S2 B12209803 (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12209803
M. Wt: 519.7 g/mol
InChI Key: IZUQQPHNELCRLI-ITYLOYPMSA-N
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Description

The compound (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Thiazolidinone ring formation: This involves the reaction of a thioamide with a haloketone.

    Final coupling: The pyrazole derivative is then coupled with the thiazolidinone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazolidinones or pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of a thiazolidinone core with a pyrazole ring, which imparts unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C29H33N3O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H33N3O2S2/c1-4-7-12-21(5-2)19-31-28(33)26(36-29(31)35)18-23-20-32(24-14-9-8-10-15-24)30-27(23)22-13-11-16-25(17-22)34-6-3/h8-11,13-18,20-21H,4-7,12,19H2,1-3H3/b26-18-

InChI Key

IZUQQPHNELCRLI-ITYLOYPMSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OCC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)OCC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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